molecular formula C21H23ClFN7 B11182582 N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B11182582
M. Wt: 427.9 g/mol
InChI Key: OMHDXMAVRRMQED-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2,4-diamine class, characterized by a triazine core substituted with two amine groups at positions 2 and 2. The unique features include:

  • 3-Chloro-4-methylphenyl group at position N2: Enhances lipophilicity and influences receptor binding.

Properties

Molecular Formula

C21H23ClFN7

Molecular Weight

427.9 g/mol

IUPAC Name

2-N-(3-chloro-4-methylphenyl)-6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H23ClFN7/c1-14-6-7-15(12-16(14)22)25-21-27-19(26-20(24)28-21)13-29-8-10-30(11-9-29)18-5-3-2-4-17(18)23/h2-7,12H,8-11,13H2,1H3,(H3,24,25,26,27,28)

InChI Key

OMHDXMAVRRMQED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Substituents (Position 6) Aryl Group (N2/N4) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 4-(2-Fluorophenyl)piperazinylmethyl 3-Chloro-4-methylphenyl ~425* Not reported -
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazine-2-amine 4-Fluorophenyl 4-Methylpiperidino 324.3 Antileukemic (IC50: 12 μM)
Almitrine (6-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]-N,N'-diprop-2-enyl-1,3,5-triazine-2,4-diamine) 4-(Bis(4-fluorophenyl)methyl)piperazinyl Allyl groups (N2/N4) 477.56 Respiratory stimulation
6-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-N-(2,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine 4-(3-Chlorophenyl)piperazinylmethyl 2,4-Dimethylphenyl 423.9 Not reported (high TPSA: 83.2)
6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine 4-Benzylpiperazinylmethyl 3-Chloro-2-methylphenyl 434.3 Not reported

*Calculated based on molecular formula C₂₂H₂₄ClFN₇.

Key Observations:
  • Fluorine substitution: The 2-fluorophenyl group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ).
  • Piperazine modifications : The 2-fluorophenylpiperazine group differentiates it from almitrine’s bis(4-fluorophenyl)methylpiperazine, which is linked to respiratory effects but also peripheral neuropathy .
  • Aryl group diversity : The 3-chloro-4-methylphenyl group offers steric and electronic differences compared to 2,4-dimethylphenyl () or allyl groups ().

Pharmacological and Functional Comparisons

Antileukemic Activity:
  • Derivatives with 4-fluorophenyl () or 4-chlorophenyl () substituents exhibit moderate antileukemic activity (IC50: 12–18 μM). The target compound’s 2-fluorophenyl group may alter cytotoxicity profiles due to altered π-π stacking with DNA targets.
Respiratory Effects:
  • Almitrine () acts via TASK-1/3 potassium channel modulation in the carotid body. The target compound’s piperazine group could similarly influence chemoreceptor activity, but the absence of bis(4-fluorophenyl)methyl may reduce neurotoxicity risks.
Physicochemical Properties:
  • The target compound’s topological polar surface area (TPSA) is estimated at ~80 Ų, comparable to ’s analog (83.2 Ų), suggesting moderate blood-brain barrier permeability.

Biological Activity

N-(3-chloro-4-methylphenyl)-6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a synthetic compound that belongs to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The following sections summarize the biological activity of this compound based on available studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H26_{26}ClF1_{1}N6_{6} and it possesses a molecular weight of 440.95 g/mol. Its structure features a triazine core substituted with various functional groups that are believed to contribute to its biological activity.

Research indicates that compounds with a triazine core often exhibit their biological effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that similar triazine derivatives can inhibit the phosphoinositide 3-kinase (PI3K) pathway and mammalian target of rapamycin (mTOR) signaling, which are critical in cancer cell growth and metabolism .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazine derivatives:

  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it showed IC50 values of 0.20 μM against A549 (lung cancer), 1.25 μM against MCF-7 (breast cancer), and 1.03 μM against HeLa (cervical cancer) cells .
  • Mechanistic Insights : The compound's mechanism involves the suppression of AKT phosphorylation and subsequent inhibition of downstream targets involved in cell cycle progression and survival. This suggests that it may function as a dual inhibitor of both PI3K and mTOR pathways .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential activities in other areas:

  • Antimicrobial Activity : Some triazine derivatives have been reported to possess antimicrobial properties; however, specific data on this compound is limited.

Data Summary Table

Biological Activity Cell Line IC50 Value (μM) Mechanism
AnticancerA5490.20PI3K/mTOR inhibition
AnticancerMCF-71.25PI3K/mTOR inhibition
AnticancerHeLa1.03PI3K/mTOR inhibition

Case Studies

While specific case studies focusing exclusively on this compound are scarce, broader investigations into triazine derivatives reveal promising results in preclinical models. These findings advocate for further exploration into this compound's pharmacological profile.

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